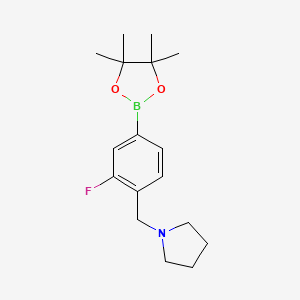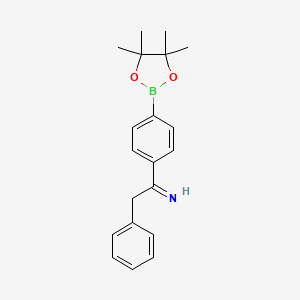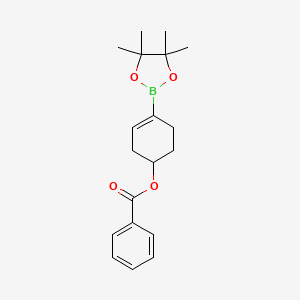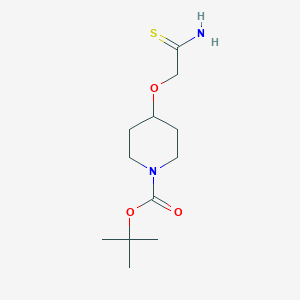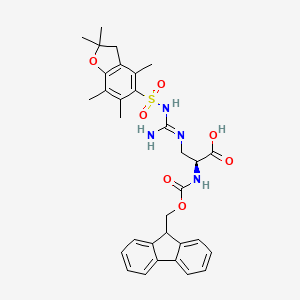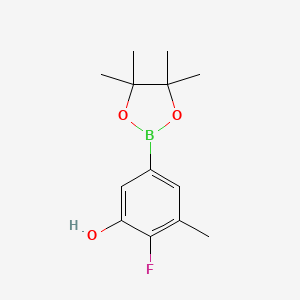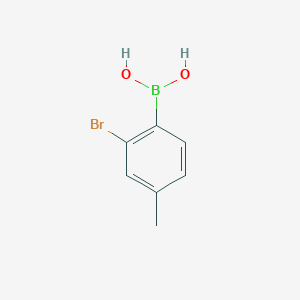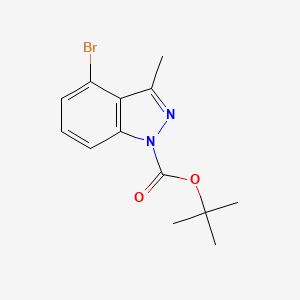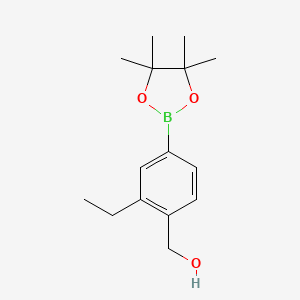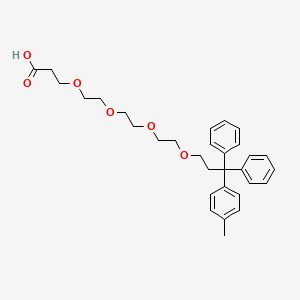
15-(4-Methyltrityl)-4,7,10,13-tetraoxapentadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 4-Methyltrityl-aminooxyacetic acid . The 4-Methyltrityl (Mtt) group is a structural modification of trityl and is used as a protecting group in peptide synthesis .
Synthesis Analysis
The synthesis of such compounds often involves solid-phase peptide synthesis (SPPS), a method used for the assembly of a protected peptide chain on a polymeric support . The 4-Methyltrityl (Mtt) group is used as a protecting group for the side-chain of Asn and Gln in solid-phase peptide synthesis .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific context, such as its role in peptide synthesis. The 4-Methyltrityl (Mtt) group is known to allow more rapid cleavage from the protected peptides .
Mecanismo De Acción
Target of Action
The 4-methyltrityl (mtt) group is known to be a highly acid-labile amino protecting group used in fmoc-spps . The Mtt derivatives of Asn, Cys, Gln, and His are somewhat more acid-labile than the corresponding Trt derivatives .
Mode of Action
The mtt group is known to be used in the suzuki–miyaura (sm) cross-coupling reaction . This reaction involves the formation of a new Pd–C bond through oxidative addition and transmetalation, where organic groups are transferred from boron to palladium .
Biochemical Pathways
The mtt group is known to be involved in the suzuki–miyaura (sm) cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The mtt group is known to be a highly acid-labile amino protecting group , which suggests that it may be sensitive to the acidic environment of the stomach, potentially affecting its absorption and bioavailability.
Result of Action
The mtt group is known to be involved in the suzuki–miyaura (sm) cross-coupling reaction , which results in the formation of a new carbon–carbon bond .
Action Environment
The mtt group is known to be highly acid-labile , suggesting that its action and stability may be influenced by the pH of the environment.
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-[2-[2-[3-(4-methylphenyl)-3,3-diphenylpropoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O6/c1-26-12-14-29(15-13-26)31(27-8-4-2-5-9-27,28-10-6-3-7-11-28)17-19-35-21-23-37-25-24-36-22-20-34-18-16-30(32)33/h2-15H,16-25H2,1H3,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRRLCQNDMIPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCOCCOCCOCCOCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15-(4-Methyltrityl)-4,7,10,13-tetraoxapentadecanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid; 97%](/img/structure/B6342682.png)
